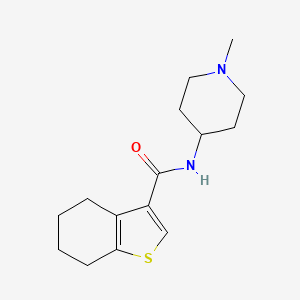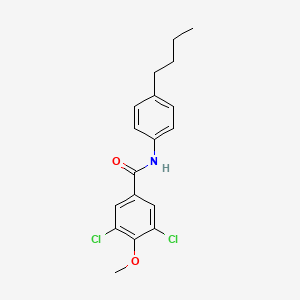
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It is a member of the phenyltropane class of compounds and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and enhanced dopaminergic signaling. This results in increased feelings of pleasure and reward, which can be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been shown to have a number of biochemical and physiological effects. It increases dopamine release in the nucleus accumbens, a brain region that is involved in reward processing and addiction. It also increases dopamine release in the prefrontal cortex, a brain region that is involved in executive function and decision-making. In addition, N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been shown to increase locomotor activity and induce stereotypy in animals, which can be used as behavioral markers of dopaminergic activity.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 in lab experiments is its high potency and selectivity for the dopamine transporter. This allows for precise manipulation of dopaminergic signaling without affecting other neurotransmitter systems. However, one limitation of using N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 is its potential for abuse and addiction. It is important to use caution when handling and administering N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 in lab experiments to prevent accidental exposure and misuse.
Future Directions
There are a number of future directions for research on N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909. One area of interest is its potential therapeutic applications in the treatment of cocaine addiction. N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been shown to reduce cocaine self-administration in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a research tool for studying the role of dopamine in various neurological and psychiatric disorders. By better understanding the mechanisms underlying dopaminergic dysfunction, we may be able to develop more effective treatments for these disorders.
Synthesis Methods
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-benzothiophene-3-carboxylic acid with 1-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with a halogenating agent such as iodine or bromine to yield N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909.
Scientific Research Applications
N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of cocaine addiction, Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. In addition, N-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been used as a research tool to study the role of dopamine in the brain and its effects on behavior.
properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-17-8-6-11(7-9-17)16-15(18)13-10-19-14-5-3-2-4-12(13)14/h10-11H,2-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLJGMZPFMJJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CSC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)
![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4985687.png)
![(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)
![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)
![methyl 4-(3-bromo-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4985708.png)

![2,5-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B4985738.png)
![N-(2-furylmethyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4985744.png)
![2,6,8-trimethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4985763.png)
![4-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4985770.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4985777.png)